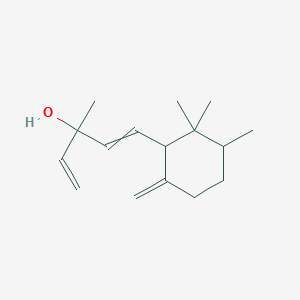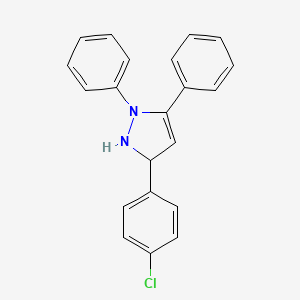
3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and promising properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One common method includes the reaction of chalcones with phenylhydrazine in the presence of a catalyst such as acetic acid or ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the desired pyrazoline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl, aryl, or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole
- 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-indole
Comparison: Compared to its analogs, 3-(4-Chlorophenyl)-1,5-diphenyl-2,3-dihydro-1H-pyrazole exhibits unique properties such as enhanced fluorescence and better hole transport characteristics. These features make it particularly suitable for applications in optoelectronics and as a fluorescent probe .
Eigenschaften
CAS-Nummer |
64040-38-6 |
|---|---|
Molekularformel |
C21H17ClN2 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-2,3-diphenyl-1,5-dihydropyrazole |
InChI |
InChI=1S/C21H17ClN2/c22-18-13-11-16(12-14-18)20-15-21(17-7-3-1-4-8-17)24(23-20)19-9-5-2-6-10-19/h1-15,20,23H |
InChI-Schlüssel |
STDNHKGWPJXMOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


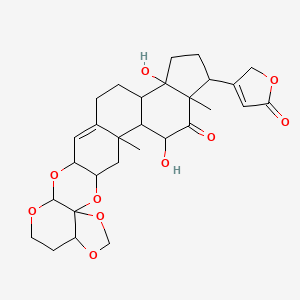
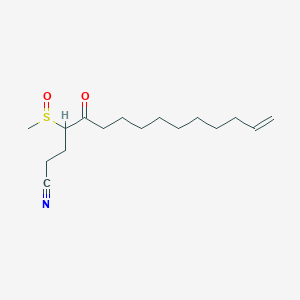
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
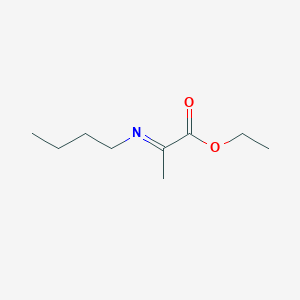
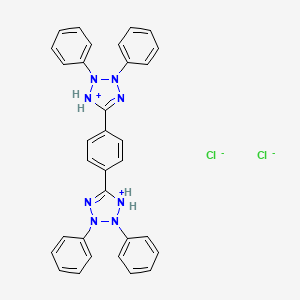
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
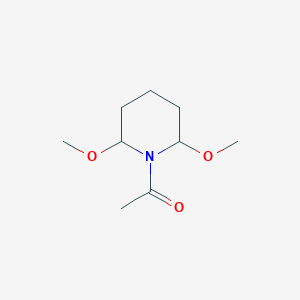
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
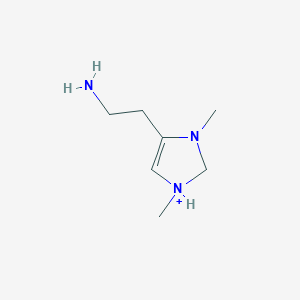
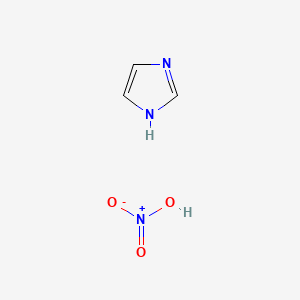
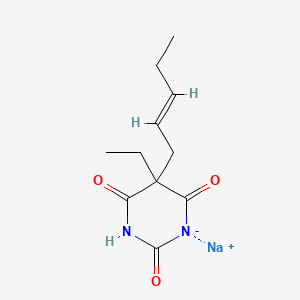
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
